molecular formula C8H10Br2ClN B8071220 3,5-Dibromo-2,4,6-trimethylpyridine HCl

3,5-Dibromo-2,4,6-trimethylpyridine HCl

Cat. No.: B8071220
M. Wt: 315.43 g/mol
InChI Key: BVXPMHYFAMXTMJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,6-trimethylpyridine HCl: is a chemical compound with the molecular formula C8H9Br2N·HCl. It is a derivative of pyridine, characterized by the presence of two bromine atoms and three methyl groups attached to the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2,4,6-Trimethylpyridine: The synthesis of 3,5-Dibromo-2,4,6-trimethylpyridine typically involves the bromination of 2,4,6-trimethylpyridine. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions of the pyridine ring.

    Purification: After the bromination reaction, the product is purified through recrystallization or column chromatography to obtain pure 3,5-Dibromo-2,4,6-trimethylpyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dibromo-2,4,6-trimethylpyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, where it acts as a halide source.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Coupled products in the case of Suzuki or Heck reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3,5-Dibromo-2,4,6-trimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with metals.

Biology and Medicine:

    Pharmaceutical Research: This compound is used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Biochemical Studies: It is employed in studies involving enzyme inhibition and receptor binding.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: It can be a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-2,4,6-trimethylpyridine exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atoms and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    3,5-Dichloro-2,4,6-trimethylpyridine: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Trimethylpyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

Uniqueness:

  • The presence of bromine atoms in 3,5-Dibromo-2,4,6-trimethylpyridine makes it more reactive in nucleophilic substitution reactions compared to its chlorinated or non-halogenated counterparts.
  • Its specific substitution pattern allows for selective reactions, making it a valuable intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of 3,5-Dibromo-2,4,6-trimethylpyridine HCl, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,5-dibromo-2,4,6-trimethylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N.ClH/c1-4-7(9)5(2)11-6(3)8(4)10;/h1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPMHYFAMXTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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